Trityl olMesartan acid

Process Chemistry Impurity Control Pharmaceutical Manufacturing

Trityl Olmesartan Acid (CAS 761404-85-7) is an N1-trityl protected intermediate and process-related impurity reference standard essential for olmesartan medoxomil ANDA submissions. Unlike generic reagents, it is supplied with comprehensive characterization data (NMR, HPLC, MS) compliant with ICH Q3A guidelines. • Enables validated HPLC method development for N1-trityl impurity quantification • Supports forced degradation studies to establish stability-indicating methods • Facilitates targeted synthesis of regioisomeric impurities for impurity profiling Supplied with Certificate of Analysis; available for immediate global shipment.

Molecular Formula C43H40N6O3
Molecular Weight 688.8 g/mol
CAS No. 761404-85-7
Cat. No. B040453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrityl olMesartan acid
CAS761404-85-7
SynonymsTrityl olMesartan acid; 1H-IMidazole-5-carboxylic acid, 4-(1-hydroxy-1-Methylethyl)-2-propyl-1-[[2'-[1-(triphenylMethyl)-1H-tetraz ol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-; 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-
Molecular FormulaC43H40N6O3
Molecular Weight688.8 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O
InChIInChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-46-47-49(40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51)
InChIKeyWBRMIXBFMUWHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trityl Olmesartan Acid (CAS 761404-85-7): A Critical Analytical Reference Standard and Process Control Intermediate for Olmesartan Medoxomil API


Trityl olmesartan acid (CAS 761404-85-7), chemically defined as 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid, is a key N1-trityl protected intermediate and process-related impurity in the synthesis of the antihypertensive drug olmesartan medoxomil [1]. Its strategic value stems from the trityl (triphenylmethyl) protecting group, which facilitates selective chemical transformations essential for constructing the final active pharmaceutical ingredient (API) molecule [1]. This compound is primarily utilized in pharmaceutical development and manufacturing as a highly characterized reference standard for analytical method validation (AMV) and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) [2].

Why Trityl Olmesartan Acid Cannot Be Interchanged with Generic Olmesartan Acid or Other ARB Intermediates


Generic substitution among angiotensin II receptor blocker (ARB) intermediates is precluded by fundamental differences in their chemical and regulatory roles. Trityl olmesartan acid is a **protected synthetic intermediate**, not a biologically active metabolite. Its bulky trityl group is essential for directing specific regioselective reactions in the synthetic pathway and is intentionally cleaved under controlled conditions to yield the final olmesartan API [1]. In contrast, olmesartan acid (CAS 144689-24-7) is a **degradation/hydrolysis impurity** that must be stringently controlled in the final drug product [2]. Regulatory guidelines, such as ICH Q3A, mandate the identification and control of specific process-related impurities like trityl olmesartan acid, requiring a dedicated reference standard with complete characterization data [3]. Substituting this with an alternative ARB intermediate or a generic reagent would invalidate analytical methods and fail to meet the rigorous traceability and impurity control standards required for ANDA submissions and commercial production [3].

Quantitative Evidence for Selecting Trityl Olmesartan Acid (CAS 761404-85-7): Direct Comparative Data for Research and Industrial Use


Pivotal Role in Reducing Critical Olmesartan Acid Impurity from 4-5% to <0.1% in API Synthesis

The use of trityl olmesartan acid's protected derivative, trityl olmesartan medoxomil (III), in a specific deprotection and purification process is the key to drastically reducing the level of the critical impurity, olmesartan acid (II), in the final API. Prior art methods, which did not utilize this optimized process with the trityl intermediate, resulted in olmesartan medoxomil (I) containing 4-5% of the olmesartan acid impurity (II) [1]. In contrast, the process detailed in US Patent 8,981,110, which involves reacting trityl olmesartan medoxomil (III) with an acid, filtering off the trityl alcohol byproduct, and employing agitated thin film drying, yields olmesartan medoxomil (I) that is substantially free of olmesartan acid impurity (II) [1]. This represents a quantifiable reduction of this impurity by over an order of magnitude.

Process Chemistry Impurity Control Pharmaceutical Manufacturing

Detection and Control of Critical N-3 Regioisomer Impurity (0.2–0.3%) Enabled by Trityl Intermediate

The trityl olmesartan ethyl ester (TOEE) intermediate, a closely related compound in the same synthetic pathway, is critical for identifying and controlling a previously unreported, undesired N-3 regioisomeric impurity. This impurity, which shares the same molecular mass as TOEE, was detected at a level of 0.2–0.3% in laboratory trials [1]. Its significance is amplified because the downstream N-3 impurity of the final API was found to be inseparable from the API molecule under the European Pharmacopoeia chromatography method, posing a direct risk to analytical accuracy and product quality [1]. Without the ability to synthesize and characterize this impurity using the trityl intermediate as a starting point, effective quality control and regulatory compliance would be impossible.

Impurity Profiling Regioisomer Control Analytical Chemistry

Improved Impurity Profile from 17.0% Trityl Olmesartan Acid to High Purity via Optimized Purification

In the synthesis of trityl olmesartan medoxomil, the presence of trityl olmesartan acid as a major impurity is a significant challenge. A patent for a purification method reveals that crude trityl olmesartan medoxomil synthesized via a prior art route contained only 80.2% purity, with a substantial 17.0% of the impurity being trityl olmesartan acid [1]. The subsequent development of an optimized purification process specifically targeting this impurity allows for the production of high-purity trityl olmesartan medoxomil, which is essential for the final API quality [1].

Process Purification Synthetic Route Optimization Pharmaceutical Development

Regulatory-Compliant Characterization for ANDA and QC, Unavailable for Unqualified Reagents

Trityl olmesartan acid (CAS 761404-85-7) is supplied with detailed characterization data compliant with regulatory guidelines, specifically for use in analytical method development (AMV), method validation, and Quality Control (QC) for ANDA submissions [1]. This includes a certificate of analysis and, where feasible, traceability against pharmacopeial standards (USP or EP) [1]. In contrast, generic reagents or unqualified intermediates lack this level of documented characterization and regulatory traceability.

Analytical Method Validation Regulatory Compliance Quality Control

Validated Industrial and Research Applications for Trityl Olmesartan Acid (CAS 761404-85-7) Based on Quantitative Evidence


Method Development and Validation for HPLC Impurity Profiling of Olmesartan Medoxomil API

Trityl olmesartan acid serves as a critical reference standard for developing and validating High-Performance Liquid Chromatography (HPLC) methods to accurately identify and quantify process-related impurities in olmesartan medoxomil. Its use ensures method specificity, particularly for the N1-trityl impurity, and supports the establishment of system suitability criteria as mandated by ICH guidelines for ANDA submissions [1].

Process Control and Quality Assurance in Commercial Olmesartan Medoxomil Manufacturing

In a commercial manufacturing setting, trityl olmesartan acid is used as a reference marker for in-process control testing. Monitoring its levels in the intermediate trityl olmesartan medoxomil ensures the subsequent deprotection step is efficient and that the final API meets the purity specifications. This application is directly supported by the quantitative evidence showing its role in reducing the olmesartan acid impurity from 4-5% to substantially free levels [2].

Forced Degradation and Stability Studies for Olmesartan Medoxomil Formulations

This compound is an essential component of forced degradation studies (stress testing) used to establish the stability-indicating nature of analytical methods. By spiking olmesartan medoxomil drug substance or product with a known quantity of trityl olmesartan acid, analysts can demonstrate that the method can resolve the active peak from this specific degradation/process impurity under various stress conditions (e.g., acid, base, oxidative), a key requirement for regulatory filings [1].

Synthesis of Complex, Regioisomerically Pure Intermediates for API Development

For process chemists, trityl olmesartan acid or its close derivatives (e.g., trityl olmesartan ethyl ester) are indispensable starting points for the targeted synthesis of otherwise difficult-to-obtain regioisomeric impurities. The evidence shows that this approach was crucial for synthesizing and characterizing the N-3 regioisomer, a novel impurity that co-elutes with the API, thereby enabling the development of effective control strategies and ensuring the safety and efficacy of the final drug product [3].

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